molecular formula C21H28N4O4 B2564724 N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-16-0

N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Katalognummer: B2564724
CAS-Nummer: 1029724-16-0
Molekulargewicht: 400.479
InChI-Schlüssel: WGVGNECUUFYKEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine-based acetamide derivative featuring a 3,5-dimethoxyphenyl group and a 4-methylpiperidin-1-yl substituent. The 3,5-dimethoxy substitution on the phenyl ring may enhance lipid solubility and membrane permeability, while the 4-methylpiperidine moiety could influence target binding through steric and electronic effects.

Eigenschaften

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14-5-7-25(8-6-14)21-22-15(2)9-20(24-21)29-13-19(26)23-16-10-17(27-3)12-18(11-16)28-4/h9-12,14H,5-8,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVGNECUUFYKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS Number: 1029763-88-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is C25H29N5O4C_{25}H_{29}N_{5}O_{4}, with a molecular weight of 463.5 g/mol. The compound features a complex structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄
Molecular Weight463.5 g/mol
CAS Number1029763-88-9

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the piperidine and pyrimidine moieties suggests potential interactions with central nervous system (CNS) receptors, which could modulate neurotransmitter activity.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrimidine have demonstrated effectiveness against various cancer cell lines. In vitro assays revealed that certain derivatives inhibited cell proliferation with IC50 values in the low micromolar range (1.35 to 2.18 μM) against Mycobacterium tuberculosis H37Ra, indicating potential for further development in oncology and infectious disease treatments .

Neuropharmacological Effects

Given the piperidine structure, this compound may also possess neuropharmacological properties. Compounds containing piperidine rings have been linked to anxiolytic and antidepressant effects in animal models. The modulation of serotonin and dopamine receptors could be a mechanism through which these effects are mediated.

Case Studies

  • Antimicrobial Studies : In a study evaluating the antimicrobial properties of similar compounds, several derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may also exhibit antimicrobial effects .
  • Cytotoxicity Evaluation : A cytotoxicity study on HEK-293 cells demonstrated that certain derivatives were non-toxic at therapeutic concentrations, supporting their potential use in clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

  • Compound 19 ():

    • Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
    • Key Differences: Replaces the oxygen linker with a thioether and introduces a trifluoromethyl benzothiazole group.
    • Implications: The thioether may reduce metabolic stability compared to the oxygen linker in the target compound. The benzothiazole group could enhance affinity for cysteine-dependent kinases .
  • Epirimil (): Structure: N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide. Key Differences: 3,4-Dimethoxyphenyl instead of 3,5-dimethoxy; pyridinyl substitution at pyrimidine-C4. Implications: The 3,4-dimethoxy configuration may alter π-π stacking interactions with aromatic residues in target proteins.

Modifications in the Piperidine/Pyrrolidine Region

  • N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Structure: Retains the piperidine group but replaces 4-methylpiperidine with unsubstituted piperidine. Molecular weight (374.87 vs. ~400 for the target compound) suggests differences in solubility and bioavailability .
  • N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():

    • Structure: Substitutes piperidine with pyrrolidine.
    • Implications: The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may alter conformational flexibility and target selectivity .

Pharmacological Activity and Target Engagement

  • Compound 4 ():

    • Structure: PROTAC incorporating a pyrimidine-4-yloxyacetamide backbone linked to a cereblon-binding moiety.
    • Key Differences: Designed for targeted protein degradation (TPD) via E3 ligase recruitment.
    • Implications: Demonstrates the adaptability of the pyrimidinyloxyacetamide scaffold for TPD applications, though increased molecular complexity may limit blood-brain barrier penetration compared to the simpler target compound .
  • Compound 18 (): Structure: N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide. Key Differences: Replaces pyrimidine with pyrazine and adds a sulfamoyl bridge. Implications: The pyrazine core and sulfamoyl group may enhance interactions with ATP-binding pockets in kinases, but reduced metabolic stability due to the sulfonamide group .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP (Predicted) Key Substituents Notable Properties
Target Compound ~400 3.2 3,5-Dimethoxyphenyl, 4-methylpiperidine High membrane permeability
Compound 19 () 521.5 4.1 Thioether, trifluoromethyl benzothiazole Potential CYP450 inhibition risks
Epirimil () 413.4 2.8 3,4-Dimethoxyphenyl, pyridinyl Anticonvulsant activity in vivo
PROTAC Compound 4 () 789.8 1.5 Cereblon-binding moiety Low oral bioavailability, TPD focus

Structural Insights from Crystallography ()

The crystal structure of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveals:

  • Intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine core.
  • Dihedral angles between substituents and the pyrimidine ring (12.8–86.1°) suggest conformational flexibility, which may be constrained in the target compound due to the 4-methylpiperidine group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.